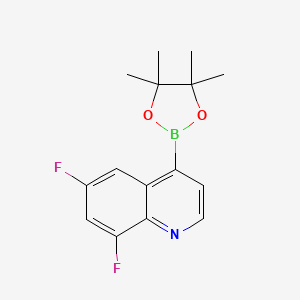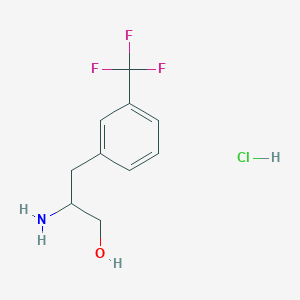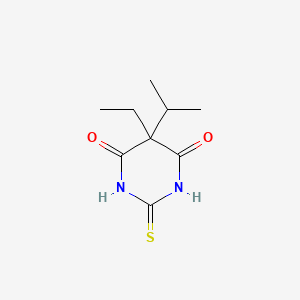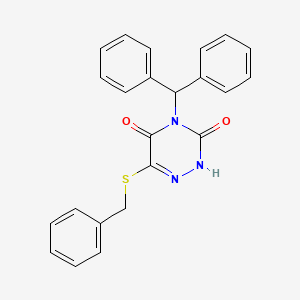
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(3-methoxy-4-methylphenyl)ethanol The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods is critical to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetaldehyde or 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)acetic acid.
Reduction: Formation of 1-(3-methoxy-4-methylphenyl)ethanol.
Substitution: Formation of 2,2-Dihydroxy-1-(3-methoxy-4-methylphenyl)ethanol or 2,2-Diamino-1-(3-methoxy-4-methylphenyl)ethanol.
Scientific Research Applications
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-4-ethylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-4-methylphenyl)propanol
Uniqueness
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine atoms, a methoxy group, and a methyl group provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-methoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
RGVOICYZLOAZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)





![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)




![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
